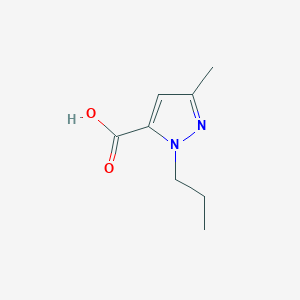
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
概要
説明
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular structure of 4-nitrophenol consists of a benzene ring with a nitro group (-NO2) and a hydroxyl group (-OH) attached .Chemical Reactions Analysis
The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructure in an aqueous environment .Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material . It has a dissociation constant (pKa) of 7.15 at 25 °C .作用機序
The mechanism of action of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile is not fully understood. However, it is believed that the nitro group in the molecule can undergo reduction to form a hydroxylamine intermediate, which can react with biomolecules such as proteins and nucleic acids. This reaction can lead to the formation of covalent bonds between the molecule and the biomolecule, which can be exploited for various applications.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low immunogenicity. It has been used in vitro and in vivo without causing significant adverse effects. However, its effects on biochemical and physiological processes are not well understood, and further research is needed to elucidate its potential benefits and limitations.
実験室実験の利点と制限
One of the main advantages of using 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile in lab experiments is its versatility. It can be used as a bioconjugation tool, molecular imaging agent, and scaffold for drug discovery. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, its limitations include the lack of understanding of its mechanism of action and potential effects on biochemical and physiological processes.
将来の方向性
The potential applications of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile are vast, and future research is needed to explore its full potential. Some possible directions for future research include the development of new bioconjugation strategies using this compound, the design of novel compounds based on this compound as a scaffold, and the investigation of its potential therapeutic applications in drug discovery. Furthermore, the elucidation of its mechanism of action and effects on biochemical and physiological processes can provide valuable insights into its potential benefits and limitations.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in the field of biochemistry and medicinal chemistry. Its unique properties make it a valuable tool for various applications, including bioconjugation, molecular imaging, and drug discovery. However, further research is needed to fully understand its mechanism of action and potential effects on biochemical and physiological processes. The future directions for research in this field are promising, and the potential applications of this compound are vast.
科学的研究の応用
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile has been extensively used in scientific research due to its unique properties. It can be used as a bioconjugation tool for labeling biomolecules such as proteins, peptides, and nucleic acids. It has also been used as a molecular imaging agent for the detection of cancer cells and tumors. Furthermore, it has been used in drug discovery as a scaffold for the design of novel compounds with potential therapeutic applications.
Safety and Hazards
特性
IUPAC Name |
5-(4-nitrophenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8-9(12-13-11-8)6-1-3-7(4-2-6)14(15)16/h1-4H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPPUSZMPRBCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228215 | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39807-68-6 | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)


![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)
